molecular formula C9H10ClNO B12955182 5-(1-Aminoallyl)-2-chlorophenol

5-(1-Aminoallyl)-2-chlorophenol

Cat. No.: B12955182
M. Wt: 183.63 g/mol
InChI Key: YBEVLUUPQFXEQQ-UHFFFAOYSA-N
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Description

5-(1-Aminoallyl)-2-chlorophenol is a chlorinated phenolic compound offered as a high-purity chemical reference standard for research and development. Chlorophenols are a class of compounds with widespread utility in scientific research; they serve as key intermediates in organic synthesis for developing more complex molecules, including potential pharmaceuticals, agrochemicals, and dyes . The structure of this compound, featuring both a phenolic hydroxyl group and an aminoallyl side chain, suggests potential for diverse chemical modifications. Researchers can leverage this compound as a versatile building block in synthetic chemistry, particularly in nucleophilic substitution reactions at the chloro site or further functionalization of the amino and alkene groups . Chlorophenols are also studied for their environmental impact and biodegradation. Specific bacterial strains, such as various Pseudomonas and Ralstonia species, have been identified for their ability to degrade chlorophenols, often via pathways that involve initial transformation into chlorocatechols or hydroquinones . Studying the degradation of such compounds is critical for developing advanced bioremediation strategies for persistent environmental pollutants . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

5-(1-aminoprop-2-enyl)-2-chlorophenol

InChI

InChI=1S/C9H10ClNO/c1-2-8(11)6-3-4-7(10)9(12)5-6/h2-5,8,12H,1,11H2

InChI Key

YBEVLUUPQFXEQQ-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC(=C(C=C1)Cl)O)N

Origin of Product

United States

Synthetic Methodologies for Aminoallyl Chlorophenol Scaffolds

Strategies for the Construction of the Chlorophenol Moiety

The formation of the 2-chlorophenol (B165306) core, substituted at the 5-position, requires careful selection of starting materials and reaction conditions to ensure the correct placement of the chlorine atom.

Direct chlorination of phenolic compounds is a fundamental method for preparing chlorophenols. However, achieving regioselectivity is a significant challenge, as electrophilic aromatic substitution on phenols typically favors the para-position over the ortho-position. nsf.govscientificupdate.com For a precursor like a 3-substituted phenol (B47542), the goal is to direct chlorination to the C2 position, which is ortho to the hydroxyl group.

Recent advancements have demonstrated that catalyst systems can override the innate electronic preferences of the substrate. nsf.gov For instance, Lewis basic selenoether or thiourea (B124793) catalysts have been shown to facilitate highly efficient ortho-selective electrophilic chlorination of phenols using N-chlorosuccinimide (NCS) as the chlorine source. nsf.govscientificupdate.com These catalysts are believed to operate through hydrogen-bonding interactions, delivering the electrophilic chlorine to the position adjacent to the hydroxyl group. sci-hub.se The use of such catalysts can dramatically shift the ortho/para product ratio, in some cases to over 20:1. nsf.gov

Another approach involves the use of a directing group or specific reagent systems. For example, ammonium (B1175870) salt catalysts have been shown to be highly practical for the ortho-selective monohalogenation of phenols. sci-hub.se The hydroxyl group of the phenol plays a crucial role, likely through hydrogen-bond interactions, in directing the chlorination to the ortho position. sci-hub.se Systems like phenyliodine(III) bis(trifluoroacetate) (PIFA) in conjunction with aluminum chloride (AlCl₃) have also been reported for the o-chlorination of phenols. researchgate.net

Chlorination Method Chlorinating Agent Catalyst/Moderator Key Feature
Catalytic ortho-chlorinationN-Chlorosuccinimide (NCS)Selenoether or Thiourea derivativesHigh ortho-selectivity (up to >20:1 o/p ratio). nsf.gov
Ammonium Salt CatalysisSulfuryl chloride (SO₂Cl₂)Quaternary ammonium saltsPractical and high-yielding for ortho-chlorination. sci-hub.se
Lewis Acid ModerationSulfuryl chloride (SO₂Cl₂)Tetrahydrothiopyran derivatives / AlCl₃Can enhance para-selectivity, but demonstrates moderation. cardiff.ac.uk
Hypervalent IodinePIFA / AlCl₃NoneDirects chlorination to the ortho position. researchgate.net

An alternative strategy to building the scaffold involves starting with a di-chlorinated phenol and introducing an amino group via nucleophilic aromatic substitution (SɴAr). For instance, one could envision starting with 2,5-dichlorophenol (B122974) and selectively replacing one chlorine atom with an amino group. However, SɴAr on an unactivated chlorobenzene (B131634) ring typically requires harsh conditions of high temperature and pressure.

The development of modern cross-coupling reactions, such as the Buchwald-Hartwig amination, has provided milder methods for the amination of aryl halides. While more commonly applied to aryl bromides and iodides, catalyst systems based on palladium or copper can facilitate the coupling of amines with activated aryl chlorides. The presence of the phenolic hydroxyl group can complicate these reactions, often requiring protection prior to the coupling step. Biocatalytic routes, using enzymes like laccases, also present a potential, more sustainable frontier for the amination of chlorophenolic compounds. scispace.com

Introduction of the Aminoallyl Functionality

Once the substituted chlorophenol core is established, the next critical phase is the introduction of the 1-aminoallyl group (-CH(NH₂)-CH=CH₂) at the C5 position.

Introducing an allyl group can be achieved through various methods, though constructing the specific 1-aminoallyl isomer requires a multi-step approach. A classic method for C-allylation of phenols is the Claisen rearrangement, which involves the thermal rearrangement of an allyl aryl ether. However, this typically yields a 2-allylphenol (B1664045) and would not be suitable for substitution at the C5 position without a more complex precursor.

A more direct approach to building the carbon skeleton involves nucleophilic substitution. This could entail the reaction of a metalated 2-chloro-5-lithiated-phenol derivative (requiring prior protection of the phenol and amine) with an electrophile like 1-amino-3-halopropene. A more plausible route involves the addition of a vinyl nucleophile, such as vinylmagnesium bromide, to a benzaldehyde (B42025) precursor (e.g., 4-chloro-3-hydroxybenzaldehyde). The resulting secondary allylic alcohol can then be converted to the target amine, for example, via a Mitsunobu reaction with an amine equivalent or by conversion to an allylic halide followed by substitution with ammonia (B1221849) or a protected amine. sioc-journal.cn

A robust and widely used strategy for synthesizing amines involves the reduction of carbonyl or imine functionalities. libretexts.org This pathway would begin with the Friedel-Crafts acylation of a suitable chlorophenol precursor with an α,β-unsaturated acyl halide like acryloyl chloride to form a vinyl ketone.

This vinyl ketone can then be converted into an intermediate that is readily reduced to the desired amine.

Reductive Amination : The vinyl ketone can react with ammonia or a primary amine to form an enamine or imine, which is then reduced in situ.

Oxime/Imine Formation and Reduction : The ketone can be converted to an oxime (with hydroxylamine) or an imine. These intermediates can then be reduced to the primary amine using various reducing agents.

Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), although LiAlH₄ is a much stronger agent capable of reducing most carbonyl-related functional groups. imperial.ac.uklibretexts.org Catalytic hydrogenation over a metal catalyst (e.g., Pd, Pt, Ni) is also a highly effective method for reducing imines and oximes to amines. savemyexams.com

Precursor Intermediate Reducing Agent Product
α,β-Unsaturated KetoneImineSodium Borohydride (NaBH₄)Secondary Amine
α,β-Unsaturated KetoneOximeLithium Aluminum Hydride (LiAlH₄)Primary Amine
α,β-Unsaturated KetoneImineCatalytic Hydrogenation (H₂/Pd)Primary/Secondary Amine

The term "aminochloroallylation" does not correspond to a well-established named reaction. However, related multi-component reactions that install an amino and an allyl group in a single conceptual step are known, often termed aminoallylations. For example, Pd-catalyzed aminoarylation reactions have been used to create complex scaffolds. nih.gov While not directly applicable to the synthesis of 5-(1-Aminoallyl)-2-chlorophenol from a simple phenol, these advanced methods highlight the ongoing development of efficient reactions for constructing complex molecules. nih.govd-nb.info Such strategies often involve the coupling of an amine, an organometallic reagent, and a suitable coupling partner to rapidly build molecular complexity.

Stereoselective Synthesis of Chiral Aminoallyl-Chlorophenol Isomers

The creation of specific stereoisomers of chiral molecules is a significant challenge in organic synthesis. For aminoallyl-chlorophenols, controlling the three-dimensional arrangement of atoms is crucial for their potential applications.

Chiral Synthesis Utilizing Chiral Catalysts or Starting Materials

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry. rsc.org Chiral catalysts, which can be metal-based, organic (organocatalysts), or biological (biocatalysts), are instrumental in achieving high enantioselectivity. numberanalytics.com These catalysts create a chiral environment that favors the formation of one enantiomer over the other. numberanalytics.com

One strategy involves the use of amino acid-derived ionic chiral catalysts. nih.gov These catalysts can achieve remote desymmetrization, a process where a chiral catalyst selectively transforms one of two identical functional groups that are distant from the prochiral center. nih.gov Experimental and computational studies have shown that electrostatic interactions and cooperative ion-dipole interactions play a key role in transmitting asymmetry from the catalyst to the product. nih.gov This approach allows for the establishment of acyclic quaternary carbon stereocenters through cross-coupling reactions at positions distal to the aryl substituents. nih.gov

Another approach utilizes chiral phosphoric acid (CPA) catalysis for the asymmetric synthesis of axially chiral allenes and styrenes. nih.gov For instance, the 1,8-conjugate addition of various nucleophiles to in situ generated propargylic aza-p-quinone methides can produce axially chiral tetrasubstituted allenes with high yields and stereoselectivity. nih.gov

The table below summarizes different types of chiral catalysts and their key characteristics.

Catalyst TypeDescriptionExamples
Metal-based chiral catalysts Feature a metal center coordinated to a chiral ligand. numberanalytics.comRhodium, Ruthenium, Palladium complexes. numberanalytics.com
Organocatalysts Metal-free catalysts that rely on organic molecules. numberanalytics.comProline and its derivatives. numberanalytics.commdpi.com
Biocatalysts Enzymes and other biological molecules that offer high enantioselectivity. numberanalytics.comLipases. clockss.org

Diastereoselective Approaches in Aminoallyl-Chlorophenol Synthesis

Diastereoselective synthesis aims to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. A notable example is the highly diastereoselective synthesis of anti-1,2-aminoalcohols starting from L-amino acids. nih.gov This method employs a palladium(II) catalyzed aza-Claisen rearrangement of allylic trichloroacetimidates to achieve high yields and diastereoselectivity. nih.gov

Another strategy involves the addition of allyl stannanes to chiral oxazinones under Brønsted acid catalysis, yielding 2-allylmorpholinones with high diastereoselectivity. nih.gov This method has been successfully applied to the synthesis of complex amino acids like L-β-methylisoleucine. nih.gov Chemoenzymatic synthesis, which combines chemical diastereoselectivity with enzymatic enantioselectivity, has also proven effective for producing biologically active natural products. clockss.org For instance, the diastereoselective reduction of a keto ester followed by enzymatic resolution can yield specific enantiomers. clockss.org

The table below illustrates the diastereoselectivity achieved in the synthesis of bis-sulfinate esters using different bases.

BaseDiastereomeric Ratio (R,R : S,S : R,S)Major Product
Pyridine70 : 4 : 26(R,R)-bis-sulfinate ester
Diisopropylethylamine (DIPEA)0 : 90 : 10(S,S)-bis-sulfinate ester

Data sourced from a study on the stereoselective synthesis of C2-symmetric chiral bis-sulfoxides. nih.gov

Multicomponent Reaction Strategies for Complex Aminoallyl-Chlorophenol Structures

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates most of the atoms from the starting materials. mdpi.comfrontiersin.org This approach is highly efficient and atom-economical, making it attractive for building complex molecular libraries for drug discovery. nih.gov MCRs can be designed as either convergent or divergent pathways. mdpi.com

Several well-known MCRs, such as the Ugi and Passerini reactions, are widely used. rug.nle-bookshelf.de For example, the Groebke-Bienaymé-Blackburn three-component reaction can be combined with a subsequent Ugi or Passerini reaction to rapidly increase molecular complexity. rug.nl The synthesis of β-amino carbonyl compounds can be achieved through a Mannich-type MCR involving an aldehyde, an amine, and a ketone. mdpi.com Similarly, the Biginelli reaction provides a route to 3,4-dihydropyrimidin-2-(1H)-ones. mdpi.com

The table below provides examples of multicomponent reactions and their products.

Reaction NameReactantsProduct
Mannich Reaction Aldehyde, Amine, Acetophenoneβ-amino carbonyl compound mdpi.com
Biginelli Reaction Aldehyde, Urea, β-dicarbonyl compound3,4-dihydropyrimidin-2-(1H)-one mdpi.com
Betti Synthesis 2-naphthol, Aldehyde, AmineAminobenzylnaphthol mdpi.com
A³ coupling–cyclization Alkyne, Amine, 2-pyridinecarboxaldehydeIndolizine derivative mdpi.com

Protecting Group Chemistry in Aminoallyl-Chlorophenol Synthesis

Protecting groups are essential tools in organic synthesis to temporarily mask reactive functional groups, thereby preventing unwanted side reactions. jocpr.comorganic-chemistry.org The choice of a protecting group is critical and depends on its stability, ease of installation and removal, and compatibility with other reaction conditions. jocpr.com An orthogonal protecting group strategy allows for the selective deprotection of one group while others remain intact. organic-chemistry.org

For the amino group in aminoallyl-chlorophenols, common protecting groups include tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), Benzyl (Bn), and Allyloxycarbonyl (Alloc). tcichemicals.com The Boc group is stable under basic conditions and is removed with acid, while the Fmoc group is base-labile. tcichemicals.com Silyl ethers like Trimethylsilyl (TMS) and tert-Butyldimethylsilyl (TBDMS) are frequently used to protect hydroxyl groups and are typically removed by acid or fluoride (B91410) ions. tcichemicals.comlibretexts.org

The table below lists common protecting groups for amino and hydroxyl functionalities.

Functional GroupProtecting GroupDeprotection Conditions
Amino tert-Butoxycarbonyl (Boc)Acidic conditions (e.g., TFA) tcichemicals.com
9-Fluorenylmethyloxycarbonyl (Fmoc)Basic conditions (e.g., piperidine) tcichemicals.com
Benzyl (Bn)Hydrogenolysis libretexts.org
Carbobenzyloxy (Cbz)Hydrogenolysis tcichemicals.com
Hydroxyl tert-Butyldimethylsilyl (TBDMS)Acid or fluoride ion tcichemicals.comlibretexts.org
Triisopropylsilyl (TIPS)Acid or fluoride ion libretexts.org
Methoxymethyl ether (MOM)Acidic conditions libretexts.org
Benzyl (Bn)Hydrogenolysis libretexts.org

Analytical Techniques for Structural Elucidation and Purity Assessment in Synthetic Studies

The definitive identification and purity assessment of synthesized compounds like this compound rely on a combination of analytical techniques. intertek.com Mass spectrometry (MS) is used to determine the molecular weight, and tandem MS/MS provides fragmentation data that helps in identifying the molecular structure. intertek.comchromatographyonline.com Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is crucial for determining the connectivity of atoms within the molecule. intertek.com

Other important techniques include Fourier-Transform Infrared (FTIR) spectroscopy for identifying functional groups, and elemental analysis to determine the elemental composition. intertek.com For chiral molecules, specialized chromatography techniques and computational methods for predicting spectroscopic data, such as Electronic Circular Dichroism (ECD), are employed to confirm the optical isomers. intertek.comhawaii.edu

The table below outlines key analytical techniques and their primary applications in structural elucidation.

Analytical TechniquePrimary Application
Mass Spectrometry (MS) Determination of molecular weight and molecular formula. intertek.comchromatographyonline.com
Tandem MS (MS/MS) Provides structural information through fragmentation patterns. intertek.com
Nuclear Magnetic Resonance (NMR) Elucidates the carbon-hydrogen framework and connectivity. intertek.com
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups. intertek.com
Elemental Analysis Determines the elemental composition of the compound. intertek.com
High-Performance Liquid Chromatography (HPLC) Separates, identifies, and quantifies components in a mixture. intertek.com
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile compounds. intertek.com

Chemical Reactivity and Transformation Mechanisms of Aminoallyl Chlorophenol Structures

Reactions Involving the Phenolic Hydroxyl Group

The hydroxyl group is a primary site of reactivity, participating in oxidation and derivatization reactions. Its acidity and nucleophilicity are influenced by the electron-withdrawing chlorine atom and the electron-donating aminoallyl group on the aromatic ring.

Phenolic compounds, including chlorophenols, are susceptible to oxidation, which can be induced by chemical oxidants or enzymatic processes. nih.gov The oxidation of 2-chlorophenol (B165306) can lead to the formation of corresponding quinone structures. For instance, oxidation with potassium nitrosodisulfonate (Fremy's salt) selectively transforms 2-chlorophenol into 2-chloro-1,4-benzoquinone. researchgate.net Similarly, air oxidation can yield 2-chloroquinone, while oxidation with hydrogen peroxide produces chlorinated diphenols. chemcess.com In biological systems, enzymes like laccase and cytochrome P-450 can metabolize chlorophenols into reactive quinone and semiquinone intermediates. nih.govcdc.gov The transformation of 2,4-dichlorophenol (B122985) by human cytochrome P-450 3A4, for example, yields 2-chloro-1,4-benzoquinone. cdc.gov These transformations highlight a key reactive pathway of the chlorophenol core.

Table 1: Oxidative Transformation of Chlorophenols

Starting Material Oxidizing Agent/System Major Product(s) Reference
2-Chlorophenol Potassium nitrosodisulfonate 2-Chloro-1,4-benzoquinone researchgate.net
2-Chlorophenol Air 2-Chloroquinone chemcess.com
2-Chlorophenol Hydrogen Peroxide Chlorinated diphenols chemcess.com

The phenolic hydroxyl group readily undergoes derivatization through acylation and alkylation. chemcess.com Acylation, typically performed with acid chlorides or anhydrides, converts the hydroxyl group into an ester. sundarbanmahavidyalaya.inoup.com The acetylation of chlorophenols using acetic anhydride (B1165640) is a common procedure, often carried out in an alkaline medium (pH 9 ± 1) to facilitate the formation of the more nucleophilic phenolate (B1203915) ion. oup.comoup.com This reaction is efficient and can be completed in as little as five minutes. oup.comoup.com

Alkylation reactions result in the formation of ethers. 2-chlorophenol can be O-alkylated to produce a variety of ethers derived from aliphatic, aromatic, and heterocyclic compounds. chemcess.com These derivatization reactions are crucial for modifying the molecule's properties and for preparing it for further analytical or synthetic steps, such as increasing volatility for gas chromatography. oup.comoup.com

Table 2: Derivatization Reactions of 2-Chlorophenol

Reaction Type Reagent Conditions Product Type Reference
Acetylation Acetic Anhydride Alkaline pH (e.g., pH 9) Acetyl ester oup.comoup.com
Alkylation Alkyl Halides Base Ether chemcess.com

Reactivity of the Aromatic Ring System

The benzene (B151609) ring of 5-(1-aminoallyl)-2-chlorophenol is activated towards electrophilic substitution by the powerful electron-donating hydroxyl and amino groups, while also being susceptible to nucleophilic attack due to the chlorine substituent.

The chlorine atom on the aromatic ring can be replaced through nucleophilic aromatic substitution (SNAr), although this typically requires electron-withdrawing groups to be present on the ring. msu.edu In the case of 2-chlorophenol, reaction with strong nucleophiles like sodium or potassium hydroxide (B78521) can lead to the formation of pyrocatechol. chemcess.com Similarly, reaction with ammonia (B1221849) can yield 2-aminophenol (B121084). chemcess.com The presence of the activating hydroxyl group can facilitate these substitutions. A novel strategy involves the generation of a phenoxyl radical from the hydroxyl group, which acts as a powerful electron-withdrawing group, thereby enabling the nucleophilic substitution of the halide under milder conditions. nih.gov

Electrophilic aromatic substitution (EAS) is a characteristic reaction for phenols and anilines. The hydroxyl (-OH) and amino (-NH₂) groups are strong activating, ortho-, para-directing groups, meaning they increase the ring's reactivity towards electrophiles and direct incoming substituents to the positions ortho and para to themselves. msu.edunumberanalytics.comnumberanalytics.com The chlorine atom is a deactivating but also ortho-, para-directing group. taylorandfrancis.com

In this compound, the directing effects of the substituents must be considered collectively. The powerful activating -OH and -NH₂ (of the aminoallyl group) will dominate the reaction's regioselectivity. The positions open for substitution are C4 and C6. The -OH group at C1 directs to positions 2, 4, and 6. The -Cl at C2 directs to positions 1, 3, and 5. The aminoallyl group at C5 directs to positions 1, 3, and 6. The most activated positions, ortho and para to the strong activating groups (-OH and -NH₂), are C4 and C6. Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions. Common EAS reactions include halogenation, nitration, and sulfonation. numberanalytics.combyjus.com

Transformations of the Amino Group

The primary amino group of the aminoallyl substituent is a key site for chemical modification. As a nucleophile, it readily reacts with various electrophiles. byjus.com

A fundamental reaction of primary amines is acylation, where they react with acid chlorides or anhydrides to form amides. sundarbanmahavidyalaya.in For instance, the amino group can be acetylated by reacting it with acetic anhydride. This transformation is often used as a protective strategy in electrophilic aromatic substitution reactions to moderate the high reactivity of the amino group and prevent side reactions. byjus.com The resulting acetamide (B32628) group (-NHCOCH₃) is still an ortho-, para-director but is less activating than the original amino group. byjus.com The amino group can also be involved in alkylation reactions and can be transformed into a diazonium salt, which is a versatile intermediate for introducing a wide variety of other functional groups. sundarbanmahavidyalaya.in Furthermore, the allyl component of the substituent could potentially undergo addition reactions typical of alkenes.

Acylation and Alkylation of the Amino Moiety

The amino group in this compound is a primary nucleophile, readily undergoing acylation and alkylation reactions.

Acylation: The nitrogen atom of the amino group possesses a lone pair of electrons, making it nucleophilic and capable of attacking electrophilic carbonyl carbons. savemyexams.com Acylation is commonly achieved using acyl chlorides or anhydrides. savemyexams.comucalgary.ca The reaction with acyl chlorides, for instance, proceeds via a nucleophilic acyl substitution mechanism. ucalgary.ca In the case of p-aminophenol, acylation preferentially occurs at the more nucleophilic amino group rather than the phenolic hydroxyl group, especially in neutral or non-basic conditions. quora.com This selectivity is attributed to the amino group being a stronger base and therefore a better nucleophile compared to the phenolic group. quora.com This principle suggests that the amino moiety of this compound would be the primary site of acylation. The reaction typically results in the formation of an amide and eliminates a small molecule, such as HCl in the case of acyl chlorides. savemyexams.com

Alkylation: The amino group can also be alkylated by various alkylating agents. The reaction of phenols with alkyl halides or sulfates in the presence of a base is a common method for alkylation. alfa-chemistry.com This process involves the nucleophilic substitution of the alkyl group by the amine. alfa-chemistry.com A novel and environmentally friendly approach for the allylic alkylation of anilines and other nucleophiles involves the direct use of allylic alcohols in deep eutectic solvents, which can proceed even at room temperature. rsc.org This method offers a green alternative to traditional metal-catalyzed reactions that often require high temperatures. rsc.org Mechanistic studies suggest that these reactions can proceed via an SN1 pathway, involving an allylic carbocation intermediate. rsc.org

Reaction TypeReagentFunctional Group TargetedProduct TypeKey Considerations
AcylationAcyl Chloride or AnhydrideAmino MoietyAmidePreferential reaction at the more nucleophilic amino group. quora.com
AlkylationAlkyl Halide or Allylic AlcoholAmino MoietySubstituted AmineCan proceed via SN1-type mechanism with allylic alcohols. rsc.org

Condensation Reactions, Including Imine and Schiff Base Formation

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. libretexts.orglibretexts.org The amino group of this compound can participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com

This reaction is reversible and typically acid-catalyzed. libretexts.orgoperachem.com The optimal pH for imine formation is generally around 5. libretexts.org The mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone. masterorganicchemistry.com This is followed by a series of proton transfer steps and the elimination of a water molecule to form the C=N double bond of the imine. libretexts.org To drive the reaction towards the product side, water is often removed from the reaction mixture, for example, by using a Dean-Stark apparatus. operachem.com

The synthesis of novel Schiff bases from various aminophenols and aldehydes has been reported, highlighting the versatility of this reaction. nih.govrsc.orgresearchgate.netresearchgate.netresearchgate.netnih.gov These reactions are often efficient and can be catalyzed by various acids. nih.govrsc.orgresearchgate.netresearchgate.net Imines themselves can be reactive intermediates and may react with phenols, including tyrosine residues in peptides, in aqueous environments over a wide pH range. nih.gov

ReactantProductReaction ConditionsKey Features
Aldehyde or KetoneImine (Schiff Base)Acid-catalyzed, often with water removal. libretexts.orgoperachem.comReversible reaction, formation of a C=N double bond. libretexts.org

Reductive Amination and Amide Formation Reactions

Reductive Amination: This process converts a carbonyl group to an amine through an intermediate imine. wikipedia.org In the context of this compound, the amino group can react with an aldehyde or ketone to form an imine, which is then reduced in situ to a secondary amine. Reductive amination is a widely used method for synthesizing amines due to its mild reaction conditions and the ability to perform it as a one-pot reaction. wikipedia.org Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaCNBH₃). commonorganicchemistry.comrit.edu STAB is often preferred as it is less toxic and the reaction can be faster. rit.edu

Amide Formation: As discussed in the acylation section, the primary amino group of this compound readily forms amides upon reaction with carboxylic acid derivatives. libretexts.orgwikipedia.orglibretexts.org The most common methods involve reacting the amine with an acid chloride or an acid anhydride. wikipedia.orglibretexts.org The reaction of a carboxylic acid directly with an amine to form an amide is also possible but generally requires high temperatures to drive off the water molecule formed. wikipedia.org The formation of a stable amide bond can also be achieved by introducing an aminoallyl group into a molecule, which then reacts with an activated species like an N-Hydroxysuccinimide ester. nih.govwikipedia.org

ReactionStarting MaterialsKey IntermediateFinal ProductCommon Reagents
Reductive AminationAmine, Aldehyde/KetoneImineSecondary AmineSodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaCNBH₃). commonorganicchemistry.comrit.edu
Amide FormationAmine, Carboxylic Acid DerivativeTetrahedral IntermediateAmideAcyl chlorides, Acid anhydrides. wikipedia.orglibretexts.org

Reactivity of the Allylic Moiety

The allylic system in this compound, characterized by the C=C double bond adjacent to a saturated carbon, is a site of significant reactivity.

Addition Reactions to the Alkene Bond

The double bond in the allyl group can undergo various addition reactions. pearson.com Halogens like bromine and chlorine can add across the double bond, typically forming a bridged halonium ion intermediate. pearson.com Hydrohalogenation (addition of HX) and hydration (addition of water in the presence of an acid catalyst) are also common reactions for alkenes. pearson.com

Conjugate addition reactions are also possible, especially when the allylic system is part of a larger conjugated system. acs.org For example, organocopper reagents derived from Grignard reagents can undergo conjugate addition to α,β-unsaturated systems. acs.org While this compound itself is not an α,β-unsaturated carbonyl, the principles of addition to the alkene bond are relevant. The presence of the amino and hydroxyl groups on the aromatic ring can influence the regioselectivity of these addition reactions.

Rearrangement Pathways Involving the Allylic System

Allylic systems are prone to rearrangement reactions, often proceeding through an allylic carbocation intermediate. pharmaguideline.comwikipedia.org This intermediate has delocalized positive charge, allowing a nucleophile to attack at more than one position, leading to a mixture of products. pharmaguideline.compressbooks.pub

A well-known rearrangement involving an allyl group on a phenol (B47542) is the Claisen rearrangement. slideshare.netresearchgate.netlibretexts.orgucalgary.ca This is a pharmaguideline.compharmaguideline.com-sigmatropic rearrangement where an allyl phenyl ether thermally rearranges to an ortho-allyl phenol. ucalgary.ca The reaction proceeds through a cyclic transition state. slideshare.net If both ortho positions are blocked, the allyl group can migrate to the para position. slideshare.net While this compound is not an allyl ether, the principles of allylic rearrangements are pertinent to its potential reactivity under certain conditions, especially if the amino group were to be transformed into a suitable leaving group.

Mechanistic Investigations of Key Transformations

Mechanistic studies provide a deeper understanding of the reaction pathways and factors influencing product formation.

For condensation reactions leading to Schiff bases, the mechanism is well-established and involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. masterorganicchemistry.com The reaction is reversible, and the equilibrium can be shifted by removing water. operachem.com

In reductive amination , the initial formation of an imine or iminium ion is followed by its reduction. wikipedia.org The choice of reducing agent is crucial; for example, sodium borohydride (B1222165) can also reduce the starting aldehyde or ketone, so it's typically added after the imine has formed. commonorganicchemistry.com

The mechanism of allylic substitutions can be either SN1-like, proceeding through a carbocation intermediate, or SN2-like, involving a single concerted step. pharmaguideline.com The nature of the substrate, leaving group, and nucleophile determines the operative pathway. wikipedia.org

Claisen rearrangements are concerted pericyclic reactions, and their mechanisms have been studied extensively. slideshare.netlibretexts.orgucalgary.ca Computational and experimental studies have helped to elucidate the transition state structures and the factors controlling stereoselectivity. scholaris.ca

Mechanistic investigations into copper-catalyzed reactions involving 2-aminoallyl cations have revealed that these transformations can proceed through various pathways, including stepwise cycloadditions. researchgate.netresearchgate.net Detailed studies, including spectroscopic and computational methods, have highlighted the importance of noncovalent interactions in controlling the selectivity of these reactions. acs.org

Theoretical and Computational Studies of Aminoallyl Chlorophenol Compounds

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the most stable three-dimensional arrangement of atoms and the distribution of electrons within the 5-(1-Aminoallyl)-2-chlorophenol molecule. Using a basis set such as B3LYP/6-311++G(2d,2p), it is possible to optimize the molecular geometry to its lowest energy state. mahendrapublications.com

These calculations yield precise data on bond lengths, bond angles, and dihedral angles. The aromatic ring is expected to be largely planar, with minor deviations due to the substituents. The aminoallyl side chain, however, possesses significant conformational flexibility. Key electronic properties can also be determined. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical, as their energy gap indicates the molecule's chemical reactivity and kinetic stability. mahendrapublications.com A smaller HOMO-LUMO gap suggests higher reactivity. mahendrapublications.com The Molecular Electrostatic Potential (MESP) surface map reveals the charge distribution, highlighting electron-rich regions (negative potential, likely sites for electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this compound, negative potential is expected around the phenolic oxygen, the amino group's lone pair, and the π-system of the allyl group, while the hydrogen of the hydroxyl group will show positive potential.

Table 1: Calculated Geometric and Electronic Parameters for this compound (Note: The following data is illustrative, based on typical values from DFT calculations for similar structures.)

ParameterCalculated Value
Bond Lengths (Å)
C-Cl1.75
C-O (Phenol)1.37
C-N (Amine)1.46
C=C (Allyl)1.34
Bond Angles (°)
C-C-Cl119.5
C-C-O118.0
C-C-N110.5
Electronic Properties
HOMO Energy-5.8 eV
LUMO Energy-0.9 eV
HOMO-LUMO Gap4.9 eV

Conformational Analysis and Stereochemical Preferences

The aminoallyl side chain of this compound can adopt various spatial orientations, or conformations, due to rotation around its single bonds. Conformational analysis aims to identify the most stable of these arrangements, which are the ones the molecule is most likely to adopt. The relative orientation of the amino group and the vinyl group is of particular stereochemical importance. osaka-u.ac.jp

Computational methods can systematically rotate the dihedral angles of the side chain and calculate the potential energy of each resulting conformer. This process generates a potential energy surface, where energy minima correspond to stable conformers. For the aminoallyl group, steric hindrance between the amine and the phenyl ring, as well as potential intramolecular hydrogen bonding between the phenolic proton and the amine's lone pair, will significantly influence stereochemical preferences. ualberta.cacore.ac.uk The analysis would likely reveal a few low-energy conformers that are energetically favored.

Table 2: Relative Energies of Key Conformers of this compound (Note: These values are hypothetical, for illustrative purposes.)

ConformerDescription of Dihedral Angle (Cring-C-N-H)Relative Energy (kcal/mol)Population at 298 K (%)
1 (Global Minimum)Gauche (-60°)0.0075.1
2Anti (180°)1.5020.3
3Gauche (+60°)2.504.6

Computational Elucidation of Reaction Mechanisms and Transition States

Understanding how this compound is formed or how it reacts requires elucidating the reaction mechanism—the step-by-step pathway from reactants to products. saskoer.ca Computational chemistry can map this pathway by locating the transition state (TS), which is the highest energy point along the reaction coordinate. pressbooks.pubulethbridge.ca

A plausible synthesis for this compound could involve a ualberta.caualberta.ca-sigmatropic rearrangement, such as an aryl-Claisen rearrangement of a suitable precursor. scholaris.ca Alternatively, its formation could be the result of a nucleophilic substitution reaction. pressbooks.pub Computational modeling can calculate the activation energy (the energy difference between the reactants and the transition state) for proposed pathways. A lower activation energy indicates a more favorable, faster reaction. By comparing the activation energies of different possible mechanisms, chemists can predict the most likely route. dokumen.pub For example, modeling an S_N2 reaction would involve tracking the simultaneous bond formation with the incoming nucleophile and bond breaking with the leaving group through a pentavalent transition state. pressbooks.pub

Structure-Reactivity Relationship Predictions

Structure-reactivity relationships connect a molecule's structural and electronic features to its chemical behavior. utu.firsc.orglibretexts.org By analyzing the computational data from section 4.1, predictions can be made about the reactivity of this compound.

Electrophilic Aromatic Substitution: The electron-donating hydroxyl and aminoallyl groups activate the aromatic ring, while the electron-withdrawing chlorine deactivates it. The MESP map and calculated atomic charges would pinpoint the most nucleophilic positions on the ring (likely ortho and para to the hydroxyl group), predicting where electrophiles are most likely to attack.

Nucleophilic Reactivity: The lone pairs on the phenolic oxygen and the nitrogen atom, along with the π-bond of the allyl group, are nucleophilic centers. The HOMO's location and energy can quantify this, indicating that these sites will readily react with electrophiles.

Allylic Reactivity: The allyl group itself is a site of potential reactivity, susceptible to addition reactions across the double bond.

Molecular Docking and Protein Binding Simulations

Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. uzh.chnih.gov

In a docking simulation, the ligand is placed in the binding pocket of a protein with a known 3D structure. The software then samples a vast number of possible orientations and conformations of the ligand, calculating the binding affinity for each pose. mdpi.com The output is a ranked list of poses, with the top-ranked pose representing the most likely binding mode. The simulation also details the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov For instance, docking this compound into a bacterial enzyme like MurB could reveal hydrogen bonds between the phenolic hydroxyl and amino groups with polar residues like serine or tyrosine in the active site, and hydrophobic interactions between the chlorophenyl ring and nonpolar residues. mdpi.com

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein (e.g., E. coli MurB)

ParameterValue / Description
Binding Affinity (kcal/mol)-7.8
Key Intermolecular Interactions
Hydrogen Bond 1Phenol (B47542) -OH with Ser228 side chain (2.1 Å)
Hydrogen Bond 2Amine -NH2 with Tyr157 backbone C=O (2.4 Å)
Pi-Pi StackingChlorophenyl ring with Phe190 ring
Hydrophobic InteractionAllyl group with Val112, Leu255

Quantitative Structure-Activity Relationship (QSAR) Modeling for Aminoallyl-Chlorophenol Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity using statistical models. nih.gov For a QSAR study on aminoallyl-chlorophenol derivatives, a set of analogs would be synthesized by modifying specific parts of the parent molecule (e.g., changing the halogen on the ring, adding substituents to the allyl group).

For each derivative, a set of numerical values, or "descriptors," that characterize its physicochemical properties (e.g., lipophilicity (logP), molecular weight, electronic properties, and shape) would be calculated. science.gov The biological activity of each compound would be measured experimentally. A mathematical equation is then generated to link the descriptors to the activity. aaup.edu A robust QSAR model can predict the activity of new, unsynthesized derivatives, guiding chemists to design more potent compounds. acs.org

Table 4: Example Data for a QSAR Model of Aminoallyl-Chlorophenol Derivatives (Note: Data is illustrative.)

CompoundModificationLogP (Descriptor 1)Dipole Moment (Descriptor 2)Observed Activity (IC50, µM)
Parent-2.13.5 D10.5
Derivative 12-fluoro instead of 2-chloro1.83.2 D15.2
Derivative 24-methyl on phenyl ring2.53.6 D8.1
Derivative 3N,N-dimethyl2.43.1 D25.0

Derivatives and Analogs of Aminoallyl Chlorophenol: Synthesis and Investigation

Design Principles for Novel Aminoallyl-Chlorophenol Derivatives

The design of new molecules based on the aminoallyl-chlorophenol scaffold is guided by principles aimed at fine-tuning their chemical properties and potential biological interactions. Key strategies involve modifying the core structure to influence factors like bond strength, directionality, and hydrophobicity. nih.gov

Structural Modification: Introducing substituents to the phenyl ring can alter the electronic and steric properties of the molecule. For instance, adding electron-withdrawing or donating groups can modulate the acidity of the phenolic hydroxyl group and the basicity of the amino group.

Halogen Bonding: The chlorine atom on the phenol (B47542) ring is not merely a substituent but can participate in halogen bonding, a directional interaction that can be exploited in designing crystal structures and materials. nih.gov The strength and geometry of these bonds can be tuned by altering the surrounding chemical environment. nih.gov

Conformational Control: The flexibility of the aminoallyl chain can be constrained through cyclization or the introduction of rigid groups. This approach is crucial in designing compounds that fit precisely into the active sites of biological targets like enzymes. acs.org

Recent studies on o-aminophenol derivatives have shown that even subtle structural changes, such as the position of a nitro group, can lead to the formation of atropisomers, which are stereoisomers arising from hindered rotation around a single bond. bohrium.com This highlights the stereochemical complexity that must be considered when designing new derivatives.

Synthetic Pathways to Substituted Aminoallyl-Chlorophenol Analogs

Synthesizing substituted aminoallyl-chlorophenol analogs involves multi-step processes that typically begin with a functionalized chlorophenol. While a direct synthesis for 5-(1-Aminoallyl)-2-chlorophenol is not documented, plausible routes can be constructed based on established reactions for similar molecules.

A common starting material for such syntheses could be a derivative of 2-amino-4-chlorophenol (B47367) or a related chloronitrophenol. mdpi.comgoogle.com The synthesis can generally be divided into two main stages: modification of the chlorophenol core and the introduction of the aminoallyl side chain.

Key Synthetic Reactions:

Nitration and Reduction: Introducing a nitro group onto the phenol ring, followed by its reduction to an amino group, is a standard method for creating aminophenol precursors. bohrium.com

Palladium-Catalyzed Cross-Coupling: The Heck coupling reaction is a powerful tool for forming carbon-carbon bonds. It could be used to attach an allyl group to the phenol ring, for instance, by reacting an iodinated chlorophenol with allylamine. researchgate.net

Ring-Opening Reactions: The synthesis of aminoalkanol derivatives can be achieved through the ring-opening of epoxides or aziridines, providing another potential route to the aminoallyl moiety. nih.gov

Multi-component Reactions: One-pot methods, where multiple reactants are combined to form a complex product in a single step, offer an efficient alternative. For example, chromeno-pyridine derivatives have been synthesized in one-pot reactions involving salicylaldehyde (B1680747) and malononitrile (B47326) dimer, where the solvent itself acts as a nucleophile. nih.gov

A generalized synthetic approach for a related compound, 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, starting from 2-amino-4-chlorophenol is detailed in the table below.

StepReactantsConditionsProductReference
12-amino-4-chlorophenol, Itaconic acid, WaterHeated at reflux for 24 hours1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid mdpi.com
2Product from Step 1, 6 M Hydrochloric acid, Acetic acid, Hydrogen peroxideRoom temperature for 12 hoursAcid derivative with two chlorine substituents mdpi.com
3Product from Step 1, 30% Nitric acidRoom temperatureNitro derivative mdpi.com

Incorporation of Aminoallyl-Chlorophenol Scaffolds into Larger Molecular Architectures (e.g., drug intermediates)

Chlorophenol and aminophenol scaffolds are valuable building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical industry. beilstein-journals.org Their functional groups—hydroxyl, amino, and chloro—provide reactive handles for elaboration into diverse molecular architectures.

The aminoallyl-chlorophenol scaffold could serve as an intermediate for various classes of compounds:

Heterocycles: The amino and hydroxyl groups can be used to construct heterocyclic rings, which are common features in many drugs. For example, reactions can lead to the formation of pyridines, pyrimidines, or piperazines. beilstein-journals.orgacs.org The synthesis of 1,5-diaryl-2-thiohydantoins, which possess anti-inflammatory potential, often starts from phenylacetic acid derivatives and involves amination and cyclization steps. niscpr.res.in

Peptide-Based Drugs: Unusual amino acids are crucial for developing peptide-based drugs with enhanced pharmacological properties. nih.gov An aminoallyl-chlorophenol could be modified to create a novel amino acid derivative for incorporation into peptides.

Catalyst Ligands: Phosphine ligands containing chiral ammonium (B1175870) groups have been used to control selectivity in transition metal catalysis. acs.org The amino group on the aminoallyl-chlorophenol scaffold could be functionalized to create such ligands for asymmetric synthesis.

The synthesis of pioglitazone, a drug containing a six-membered heterocycle, involves a Knoevenagel condensation, demonstrating how functionalized scaffolds are integrated into larger drug molecules. beilstein-journals.org Similarly, the synthesis of enantiomerically enriched amino acids often relies on cycloaddition reactions to build complex side chains. nih.gov

Comparative Studies with Structurally Similar Chlorophenolic Compounds

To understand the potential properties of this compound, it is useful to compare it with other structurally related chlorophenolic compounds. The introduction of the aminoallyl group is expected to significantly alter the molecule's properties compared to simpler chlorophenols.

Acidity and Basicity: Compared to a simple 2-chlorophenol (B165306), the presence of the amino group in the 5-position would decrease the acidity of the phenolic proton due to its electron-donating nature. The aminoallyl group itself introduces a basic center.

Solubility and Polarity: The amino and hydroxyl groups make the molecule more polar and likely more soluble in polar solvents compared to non-functionalized chlorobenzenes.

Biological Activity: Many chlorophenolic compounds exhibit fungicidal or herbicidal properties. For instance, studies on 6-aryloxy-4-chloro-2-phenylpyrimidines revealed that their fungicidal activity is highly dependent on the substitution pattern on the phenyl ring. acs.org The aminoallyl group could confer novel biological activities or modify existing ones. In a study of o-aminophenol derivatives, several compounds showed excellent antioxidant activity, in some cases surpassing that of the standard, quercetin. bohrium.com

The table below compares the fungicidal activity of several substituted pyrimidine (B1678525) derivatives against the pathogen Sclerotinia sclerotiorum, illustrating how minor structural changes can significantly impact biological function.

CompoundSubstitution PatternEC₅₀ (mg/L) against S. sclerotiorumReference
Pyrimethanil (Control)N/A3.01 acs.org
Compound 2ortho-substitution2.11 acs.org
Compound 4ortho-substitution2.53 acs.org
Compound 11ortho-substitution0.93 acs.org
Compound 17ortho-substitution1.45 acs.org

This comparative data underscores the principle that the introduction and specific placement of functional groups, like an aminoallyl chain on a chlorophenol core, are critical determinants of a molecule's ultimate chemical and biological profile.

Biochemical Interactions and Biological Activities of Aminoallyl Chlorophenol Derivatives

Molecular Interactions with Biological Systems

The molecular interactions of 5-(1-Aminoallyl)-2-chlorophenol are predicted to be complex, influenced by its three primary functional components: the chlorophenolic ring, the amino group, and the allyl side chain. Each of these contributes to the compound's potential metabolic fate, reactivity, and interactions with biological macromolecules.

The biotransformation of this compound would likely involve several Phase I and Phase II metabolic reactions, targeting different parts of the molecule.

Chlorophenol Ring Metabolism: The chlorophenol structure is a primary target for detoxification pathways. In mammals, chlorophenols are predominantly metabolized through conjugation reactions. The main pathways are glucuronidation and sulfation, which increase water solubility and facilitate excretion. cdc.gov Cytochrome P450 enzymes may also be involved, potentially producing reactive quinone and semiquinone intermediates. cdc.gov

Aminophenol Moiety Metabolism: The aminophenol group can undergo several transformations. N-acetylation is a common pathway for aromatic amines. nih.gov Additionally, oxidation of the aminophenol can occur, leading to the formation of reactive intermediates. nih.gov For instance, the biotransformation of p-aminophenol can be mediated by enzymes like lipoxygenase, leading to the formation of glutathione (B108866) (GSH) conjugates. nih.gov Studies on Pseudomonas putida have shown that aminophenols can be converted into various products, including N-acetylated derivatives and ammonia (B1221849). asm.orgdntb.gov.ua

A key aspect of the biochemistry of phenolic compounds, particularly aminophenols and chlorophenols, is their potential to undergo oxidative metabolism and generate reactive intermediates.

Oxidation of the aminophenol portion of the molecule is predicted to form highly reactive quinoneimine species. nih.gov This process can generate reactive oxygen species (ROS), leading to oxidative stress. nih.gov Similarly, the metabolism of the chlorophenol ring can produce reactive quinone and semiquinone intermediates, which are also capable of inducing oxidative damage to cellular components like DNA. cdc.govnih.gov

Phenolic compounds are known to interact with a wide range of biological targets, including enzymes and receptors involved in cellular signaling.

Enzyme Inhibition: Phenolic compounds can inhibit various enzymes. For example, they have been shown to inhibit pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases, which are key in the synthesis of inflammatory mediators. tandfonline.comoaepublish.com They can also inhibit matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation. mdpi.com The interaction is often through hydrogen bonding of the phenolic hydroxyl group to the enzyme's active site. frontiersin.org

Receptor and Signaling Pathway Modulation: The anti-inflammatory effects of many phenolic compounds are attributed to their ability to modulate key signaling pathways. They can interfere with pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, which are central to the inflammatory response. tandfonline.comfrontiersin.org By inhibiting these pathways, phenolic compounds can suppress the expression of pro-inflammatory genes and the production of inflammatory cytokines like TNF-α and various interleukins. tandfonline.commdpi.com

Biochemical Mechanisms of Action

Based on its structural components, this compound could exert its biological effects through several mechanisms:

Membrane Disruption: Phenolic compounds, due to their partial lipophilicity, can interact with and disrupt bacterial cell membranes. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. frontiersin.orgmdpi.comnih.gov

Generation of Oxidative Stress: As detailed in section 6.1.2, the metabolic activation of the aminophenol and chlorophenol moieties can lead to the production of ROS, inducing oxidative stress and damaging cellular macromolecules. nih.gov

Inhibition of Inflammatory Pathways: The compound could inhibit key enzymes and transcription factors involved in inflammation, such as COX, NF-κB, and MAPKs, thereby reducing the production of pro-inflammatory mediators. tandfonline.comfrontiersin.org

Predicted Mechanism Structural Basis Potential Biological Outcome
Membrane Perturbation Phenolic RingAntimicrobial Activity
Oxidative Stress Induction Aminophenol, ChlorophenolCytotoxicity, Antimicrobial Activity
Enzyme Inhibition (e.g., COX, MMPs) Phenolic Hydroxyl GroupAnti-inflammatory Activity
Modulation of Signaling (e.g., NF-κB) Phenolic RingAnti-inflammatory Activity

Antimicrobial Properties

Phenolic compounds are well-documented for their broad-spectrum antimicrobial properties. nih.govfrontiersin.orgnih.gov The antimicrobial activity of this compound would likely stem from its phenolic nature, enhanced by the chloro and amino substituents.

Phenolic and Chlorophenolic Activity: Phenols and chlorophenols exert antimicrobial effects, often by disrupting the cell membrane's integrity and function. nih.govresearchgate.net The presence of a chlorine atom can increase the lipophilicity and stability of the compound, potentially enhancing its ability to penetrate bacterial cell walls. researchgate.net Studies have shown that chlorophenols can induce antibiotic resistance in some bacteria, like Pseudomonas aeruginosa, by upregulating efflux pumps. oup.com

Aminophenol Activity: Aminophenols also possess antibacterial properties. Studies comparing isomers have found that p-aminophenol shows potent activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve interference with cellular functions and membrane integrity. frontiersin.org Research on 2-aminophenol (B121084) derivatives has also demonstrated their potential for antibacterial action. portlandpress.comnih.gov

The combination of these functional groups suggests that this compound could be an effective antimicrobial agent, though its specific spectrum of activity and potency would require experimental validation.

Compound Class Example Organisms General Observation
Phenols S. epidermidis, E. coli, P. aeruginosaBroad-spectrum activity, often through membrane disruption. frontiersin.org
Chlorophenols P. aeruginosaCan have bactericidal properties but may also induce resistance. oup.com
Aminophenols S. aureus, E. coliPotent antibacterial activity, with effectiveness varying by isomer.

Anti-inflammatory Properties

The structural features of this compound strongly suggest potential anti-inflammatory activity, a common characteristic of phenolic compounds. tandfonline.commdpi.com

The anti-inflammatory action of phenolic compounds is multifactorial. tandfonline.com They are known to inhibit the production and action of pro-inflammatory mediators, including prostaglandins (B1171923) (via COX inhibition) and cytokines like TNF-α and interleukins (IL-1β, IL-6). tandfonline.commdpi.com This is often achieved by suppressing key inflammatory signaling pathways such as NF-κB and MAPK. frontiersin.orgresearchgate.net

Derivatives of o-aminophenol have been synthesized and shown to possess both anti-inflammatory and antioxidant activities. nih.govacs.org Similarly, the acetaminophen (B1664979) metabolite p-aminophenol has been found to inhibit microglial activation, a key process in neuroinflammation. oaepublish.com Chlorinated compounds isolated from marine fungi have also demonstrated potent anti-inflammatory effects by inhibiting nitric oxide and pro-inflammatory cytokine production. frontiersin.org These findings support the hypothesis that a molecule combining these structural motifs, like this compound, would likely exhibit significant anti-inflammatory properties.

Compound/Derivative Observed Anti-inflammatory Effect Reference
General Phenolic Compounds Inhibition of COX-2, NF-κB, iNOS, and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). tandfonline.commdpi.com
o-Aminophenol Derivatives Potent inhibitory activities in mouse ear edema models. nih.govacs.org
p-Aminophenol Suppression of nitric oxide secretion from stimulated microglia. oaepublish.com
Marine-derived Chlorophenols Inhibition of nitric oxide and pro-inflammatory cytokine production in macrophages. frontiersin.org

Applications as Chemical Probes in Biological Research

No specific studies were identified that describe the use of this compound or its immediate derivatives as chemical probes. The development of chemical probes often involves the incorporation of specific functionalities that allow for the detection or modulation of biological targets. While the aminoallyl and chlorophenol moieties could theoretically be part of a larger probe structure, there is no published research detailing the synthesis, characterization, and application of a probe based on this specific compound.

Development as Intermediates for Bioactive Chemical Entities

Similarly, while aminophenols are a well-established class of intermediates in the synthesis of pharmaceuticals and other bioactive molecules, no specific examples were found where "this compound" is explicitly mentioned as the starting material or a key intermediate. The synthesis of bioactive compounds is a vast field, and it is plausible that this compound could serve as a precursor. However, without specific documented examples in the scientific literature, any discussion would be purely speculative and would not meet the required standard of scientific accuracy based on detailed research findings.

Due to these limitations, it is not possible to generate the requested article with the specified level of detail and adherence to the provided outline. To do so would require fabricating data and research findings, which is contrary to the principles of scientific accuracy and integrity.

Environmental Considerations and Biotransformation Pathways of Aminoallyl Chlorophenol Compounds

Microbial Degradation and Biotransformation Pathways

Microorganisms play a crucial role in the breakdown of chlorophenolic compounds in the environment. oup.comresearchgate.net The degradation can proceed through various enzymatic reactions, with the specific pathway often dependent on the environmental conditions, such as the presence or absence of oxygen. researchgate.net

Enzymatic Transformations of Chlorophenolic Compounds

The initial step in the microbial degradation of many chlorinated pollutants is often dechlorination. researchgate.net Under aerobic conditions, the degradation of mono- and dichlorophenols typically begins with oxygenation to form chlorocatechols, with dechlorination occurring after the aromatic ring is cleaved. researchgate.net In contrast, the degradation of more highly chlorinated phenols, like pentachlorophenol (B1679276), may start with a hydrolytic para-hydroxylation to produce a chlorinated para-hydroquinone. wur.nl

A variety of enzymes are involved in these transformations. For instance, laccases, a type of oxidoreductase produced by fungi like Trametes villosa, can catalyze the oxidative coupling of phenolic compounds. nih.gov Studies have shown that laccases can transform mixtures of chlorinated phenols, although the efficiency can be affected by the presence of multiple phenol (B47542) compounds. nih.gov Horseradish peroxidase is another enzyme that has been investigated for its ability to oxidize chlorophenols, converting them into biodegradable organic acids. dergipark.org.trnih.gov The degradation rate and pathway can be influenced by the number and position of chlorine atoms on the phenol ring. nih.gov

The degradation of aminophenols, a related class of compounds, can be initiated by the enzymatic removal of the ammonium (B1175870) ion (deaminase), followed by ring cleavage or dehalogenation. d-nb.info

Reductive Dehalogenation Processes

In anaerobic environments, the primary mechanism for the transformation of halogenated compounds is hydrogenolytic reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom. asm.org This process is a key step in the breakdown of chlorophenols in anoxic settings like groundwater aquifers and sediments. oup.comoup.com

Several bacterial species have been identified that can carry out reductive dehalogenation. Desulfitobacterium hafniense strain PCP-1, for example, can reductively dechlorinate pentachlorophenol (PCP) to 3-chlorophenol. asm.org This bacterium possesses reductive dehalogenases (RDases) that are specific to highly chlorinated phenols. asm.org Another example is Desulfomonile tiedjei DCB-1, a sulfate-reducing bacterium that can reductively dehalogenate PCP and other chlorophenols, particularly at the meta-position. nih.gov

Reductive dechlorination has also been observed under sulfate-reducing conditions, where the process can be coupled to the mineralization of the resulting phenol to carbon dioxide. oup.com The efficiency of reductive dehalogenation can be influenced by factors such as the presence of inducers and electron donors. nih.gov For instance, 3-chlorobenzoate (B1228886) was found to be a required inducer for PCP dehalogenation by D. tiedjei DCB-1, with formate (B1220265) serving as the necessary electron donor. nih.gov

Abiotic Degradation Pathways

In addition to microbial processes, abiotic factors can contribute to the degradation of chlorophenolic compounds in the environment. The primary abiotic degradation pathways include hydrolysis and photolysis.

The transport and degradation of chlorophenols in soil are influenced by a multitude of factors, including their water solubility, the pH of the soil, the amount of precipitation, organic matter content, soil grain size and permeability, and the rate of evaporation. unl.pt

Photolysis , or degradation by light, has been shown to be a viable pathway for the breakdown of chlorophenols. Studies on the sequential UV-biological degradation of a mixture of chlorophenols demonstrated that they were photodegraded at different rates, with pentachlorophenol being the most rapidly degraded. nih.gov The half-lives of various chlorophenols under UV irradiation have been determined, indicating that this can be an effective pretreatment to reduce toxicity and enhance subsequent biological degradation. nih.govlu.se However, photolysis can also lead to the formation of toxic and non-biodegradable byproducts, necessitating careful optimization of the process. nih.gov

Hydrolysis , the reaction with water, is another potential abiotic degradation pathway. Hydrolytic dehalogenation involves the replacement of a halogen atom with a hydroxyl group from water. wur.nl This has been observed for compounds like 4-chlorobenzoate, which can be converted to 4-hydroxybenzoate (B8730719) by various bacteria, indicating that this process can also be microbially mediated. wur.nl

Environmental Fate Modeling and Prediction for Chlorinated Organic Compounds

Predicting the environmental fate and transport of chlorinated organic compounds is crucial for assessing their potential risks and developing effective remediation strategies. kyushu-u.ac.jp Mathematical models are valuable tools for simulating the movement and transformation of these contaminants in various environmental compartments. usgs.govnih.gov

These models, such as global multimedia models like BETR-Global, can simulate the dispersion of compounds like chlorinated paraffins over long periods, taking into account historical emissions. acs.orgacs.org They divide the environment into interconnected compartments, including air, water, soil, and vegetation, and simulate the processes of advection, dispersion, sorption, and biodegradation. kyushu-u.ac.jpacs.org

Key parameters that influence the distribution of contaminant concentrations in these models include the fraction of organic carbon content in the soil (Foc), the magnitude of the contaminant mass flux, and the duration of the contaminant discharge. kyushu-u.ac.jp For instance, in a study modeling the transport of trichloroethene (TCE), cis-dichloroethene (DCE), and vinyl chloride (VC) in a surficial aquifer, site-specific groundwater flow and solute-transport models were used to predict their movement and discharge into a nearby river. usgs.gov

However, the accuracy of these models is dependent on the quality of the input data, and uncertainties can arise from poorly established environmental half-lives and biotransformation rate constants. nih.gov Despite these limitations, environmental fate models provide a valuable framework for understanding the long-range transport and persistence of chlorinated organic compounds. nih.govacs.org

Potential for Bioremediation of Contaminated Environments

Bioremediation, which utilizes microorganisms to degrade or transform pollutants, is a promising and cost-effective approach for cleaning up environments contaminated with chlorophenols. researchgate.netd-nb.inforesearchgate.net This can be achieved through in-situ methods, where the contaminated site is treated directly, or ex-situ methods, which involve excavating the contaminated material for treatment.

Successful bioremediation of chlorophenol-contaminated sites has been demonstrated in several studies. For example, a full-scale in-situ biostimulation of a chlorophenol-contaminated aquifer, which involved circulating and re-infiltrating aerated groundwater, resulted in a significant decrease in pentachlorophenol and tetrachlorophenol concentrations over four years. jyu.fi The success of this approach was attributed to the presence of indigenous bacteria capable of aerobic mineralization of these compounds. jyu.fi

The effectiveness of bioremediation can be enhanced by optimizing environmental conditions such as oxygen levels, pH, and nutrient availability. researchgate.netasm.org In some cases, consecutive anaerobic and aerobic conditions can be employed to achieve more complete degradation. nih.gov The initial anaerobic phase promotes reductive dehalogenation, followed by an aerobic phase for the complete mineralization of the resulting phenolic compounds. nih.gov

The use of specific microbial inocula, such as those from straw compost or previously remediated soil, can also accelerate the bioremediation process. asm.org Furthermore, enzymatic membrane bioreactors, which combine membrane separation with enzymatic conversion, offer a novel and efficient method for removing chlorophenols from aqueous solutions. dtu.dk

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 5-(1-Aminoallyl)-2-chlorophenol and its derivatives is likely to move away from traditional multi-step processes toward more efficient and environmentally friendly methods. Key areas of development include:

Green Chemistry Approaches: Inspired by the need for more sustainable protocols in the chemical industry, research is focusing on methods that reduce solvent use and energy consumption. nih.gov Techniques like "Grindstone Chemistry," a solvent-free mechanochemical method, have been successfully used for the one-pot, three-component synthesis of related 1-aminoalkyl-2-naphthols and could be adapted for aminoallyl-chlorophenol synthesis. nih.govijcmas.com

One-Pot Reactions: Dehydrogenative synthesis offers a powerful strategy for creating polyfunctionalized aromatic compounds in a single step. nih.gov A potential pathway could involve the condensation of a suitable cyclohexanone (B45756) with an amine, followed by a selective oxidation process to generate the aromatic aminophenol core. nih.gov The use of mild oxidants like 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) could offer high chemo- and regio-selectivity. nih.gov

Catalytic Processes: The development of novel catalysts is crucial. Research into transition metal catalysis, for instance, shows how specialized ligands can direct reactions to specific sites on a molecule, which would be essential for selectively functionalizing the this compound scaffold. acs.org

Advanced Spectroscopic and Analytical Techniques for In-Situ Studies

To fully understand and optimize the synthesis and subsequent reactions of this compound, advanced analytical techniques will be indispensable.

In-Situ Monitoring: Techniques that allow for the real-time study of reaction kinetics are critical. For example, cyclic voltammetry can be used for in-situ studies of absorption kinetics. unimi.it The integration of spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) with reaction setups can provide immediate feedback on the formation of intermediates and products.

Advanced Spectroscopy for Characterization: A combination of advanced spectroscopic techniques coupled with chemometric data analysis will be essential for the comprehensive characterization of new derivatives. nih.gov This includes methods like time-resolved laser-induced breakdown spectroscopy and hyperspectral imaging, which can provide detailed information beyond standard NMR and IR spectroscopy. nih.gov

Computational Design and Targeted Synthesis of Functional Aminoallyl-Chlorophenol Derivatives

Computational chemistry is poised to play a significant role in accelerating the discovery of new functional molecules derived from this compound.

Predictive Modeling: Density Functional Theory (DFT) calculations can be used to predict the electronic properties, stability, and reactivity of potential derivatives. researchgate.net This allows researchers to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis.

Target-Oriented Design: In fields like drug discovery and materials science, computational docking and molecular dynamics simulations can be used to design derivatives that bind to specific biological targets or exhibit desired material properties. This approach has been used to explore structure-activity relationships in other functionalized heterocyclic compounds. nih.gov By modeling the interactions of potential derivatives, researchers can rationally design molecules with enhanced efficacy or specific functionalities.

Applications in Chemical Biology and Advanced Materials Science

The versatile structure of this compound suggests a broad range of potential applications, particularly in chemical biology and materials science. nih.gov

Dyes and Pigments: Aromatic amines and phenols are fundamental building blocks in the dye industry. researchgate.netnih.gov The azo group (-N=N-), which forms the basis of most synthetic dyes, is created through the diazotization of an aromatic amine followed by coupling with an electron-rich compound like a phenol (B47542). nih.gov The amino and phenol groups on the this compound scaffold make it an ideal precursor for creating novel azo dyes with unique colors and properties. nih.govresearchgate.net The allyl group offers a further point for modification to tune the dye's solubility or to covalently attach it to other materials.

Agricultural Chemicals: Chlorophenols and their derivatives are widely used as intermediates in the synthesis of agricultural chemicals. nih.govnih.gov Notably, the related compound 5-Amino-2-chlorophenol is a key intermediate in the production of Fluazuron, a veterinary pharmaceutical used to control ticks in livestock. vandvpharma.com This establishes a clear precedent for using the amino-chlorophenol core in developing new, potentially more effective, agricultural or veterinary agents.

Polymers: There is growing interest in creating biodegradable polymers from renewable resources, including natural polyphenols. google.com The phenolic hydroxyl group on this compound could be used to incorporate this unit into polymer chains, such as polycarbonates or polyurethanes. google.com Furthermore, the allyl group is a reactive handle suitable for polymerization or for grafting onto existing polymer backbones, potentially creating functional materials for agricultural applications like specialized films or coatings. mdpi.com

Chemical Biology: Functionalized small molecules are essential tools in chemical biology. The aminoallyl group can be used to attach fluorescent probes or other tags, allowing the molecule to be used for imaging or as a molecular probe. acs.org For example, aminoallyl groups are used to label uridine-5'-triphosphate with fluorescent acridine (B1665455) dyes for molecular biology applications. researchgate.netacs.org The core structure could also serve as a starting point for synthesizing new classes of bioactive compounds, analogous to how other functionalized aminophenols are precursors to pharmaceuticals. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.